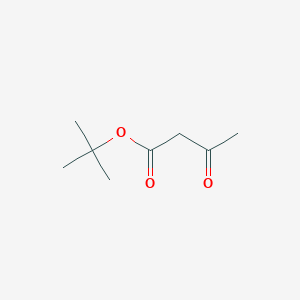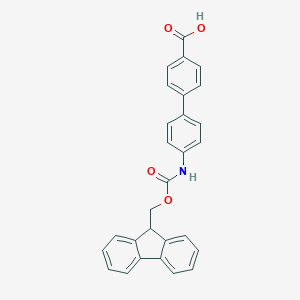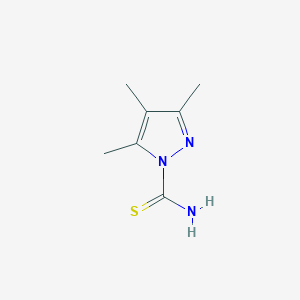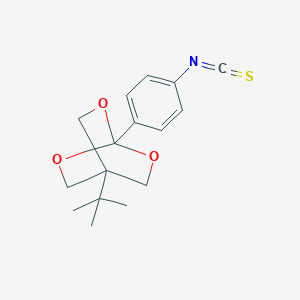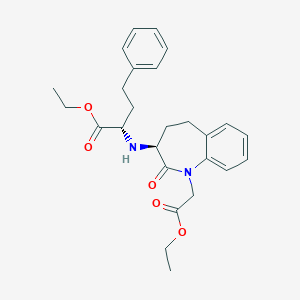
1-Iodononane
Übersicht
Beschreibung
1-Iodononane, also known as Nonyl iodide, is a chemical compound with the linear formula CH3(CH2)8I . It has a molecular weight of 254.15 . It is used in laboratory settings and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
1-Iodononane has been used in the synthesis of Sch II, a cerebroside that induces fruiting body formation in the basidiomycete Schizophyllum commune . It has also been used in the synthesis of 2,6-dimethyl-4-nonylpyridine .Molecular Structure Analysis
The molecular structure of 1-Iodononane consists of a chain of nine carbon atoms with an iodine atom attached to one end . The InChI key for 1-Iodononane is OGSJMFCWOUHXHN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Iodononane is a liquid at room temperature . It has a refractive index of 1.487 and a density of 1.288 g/mL at 25 °C . It has a boiling point of 107-108 °C/8 mmHg .Wissenschaftliche Forschungsanwendungen
Synthesis of Cerebrosides
1-Iodononane: has been utilized in the synthesis of cerebrosides, specifically Sch II, which is known to induce fruiting body formation in the basidiomycete Schizophyllum commune . This application is significant in the study of fungal development and could have implications in understanding fungal life cycles and their biological processes.
Organic Synthesis of Pyridines
The compound is also used in the synthesis of 2,6-dimethyl-4-nonylpyridine . Pyridines are important in organic chemistry and pharmaceuticals, serving as precursors to a variety of drugs and agrochemicals. The ability to synthesize substituted pyridines like this one is valuable for creating compounds with specific desired properties.
Production of Ketones
Another application involves the production of 2-tridecanone , a ketone with potential uses in the fragrance industry due to its musk-like odor. Ketones are also used as solvents and in the synthesis of other chemicals, making this a versatile application of 1-Iodononane.
Safety and Hazards
1-Iodononane is classified as a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
1-Iodononane, also known as Nonyl iodide , is a simple alkyl iodide. The primary targets of alkyl iodides like 1-Iodononane are nucleophilic sites in various molecules. These nucleophilic sites are typically electron-rich atoms such as oxygen, nitrogen, or sulfur in various organic compounds.
Eigenschaften
IUPAC Name |
1-iodononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19I/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSJMFCWOUHXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049301 | |
| Record name | 1-Iodononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodononane | |
CAS RN |
4282-42-2 | |
| Record name | 1-Iodononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Iodononane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Iodononane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonane, 1-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Iodononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodononane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Iodononane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V528UR3HZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-iodononane in atmospheric chemistry research?
A1: 1-Iodononane serves as a useful model compound for studying the formation of highly oxidized molecules in the atmosphere []. These highly oxidized molecules, particularly extremely low-volatile organic compounds (ELVOCs), are believed to play a significant role in the formation of secondary organic aerosol (SOA) []. SOA impacts both climate and human health, making understanding its formation crucial. 1-Iodononane's photolysis initiates radical reactions, mimicking the atmospheric oxidation processes of biogenic volatile organic compounds, and helps researchers understand the mechanisms leading to ELVOCs and ultimately SOA [].
Q2: How does the structure of 1-iodononane relate to its viscosity properties?
A2: 1-Iodononane exhibits viscosity behavior similar to that of n-alkanes with a higher carbon chain length []. While its atmospheric pressure viscosity aligns closely with n-undecane (n+6), its packing fraction, a measure of molecular arrangement, deviates from the corresponding n-alkane []. This discrepancy suggests unique intermolecular interactions due to the iodine atom's size and electronegativity, influencing 1-iodononane's packing behavior and ultimately its viscosity compared to straight-chain alkanes [].
Q3: Can 1-iodononane be used for detecting diseases?
A3: While not a diagnostic tool itself, 1-iodononane is studied as a potential biomarker for colorectal cancer (CRC) []. Research indicates that tumor growth can lead to the release of specific volatile organic compounds (VOCs), including 1-iodononane, which could be detected in breath or intestinal gases []. Chemoresistive gas sensors are being developed to identify and differentiate 1-iodononane from other gases present in the gut, potentially paving the way for non-invasive and cost-effective CRC screening methods [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




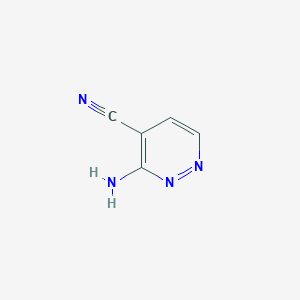
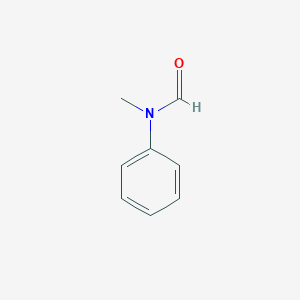

![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)

![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
![N-[(6-bromo-1H-indol-3-yl)methyl]-2-[2-[(6-bromo-1H-indol-3-yl)methylamino]ethyldisulfanyl]ethanamine](/img/structure/B46371.png)
